3,5-Di-t-butyloxycarbonyl-nitrobenzene

描述

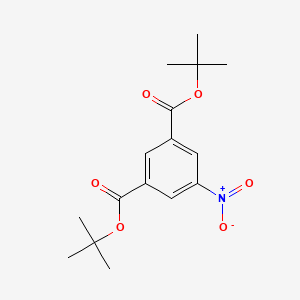

3,5-Di-t-butyloxycarbonyl-nitrobenzene is a chemical compound characterized by the presence of two tert-butyloxycarbonyl (Boc) groups and a nitro group attached to a benzene ring. This compound is notable for its stability and reactivity, making it useful in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Boc Protection: The synthesis of this compound typically involves the protection of amino groups using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).

Nitration: The nitration step involves treating the protected benzene derivative with a nitrating agent, such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), to introduce the nitro group at the 3 and 5 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure safety and efficiency. The process may include continuous flow reactors to maintain consistent reaction parameters and optimize yield.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amines, which can be further functionalized.

Substitution: The Boc groups can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), allowing for further substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Strong acids like TFA and HCl are used to remove Boc groups.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrophenols.

Reduction: Amines, such as 3,5-di-t-butyloxycarbonyl-aniline.

Substitution: Various substituted benzene derivatives depending on the reagents used.

科学研究应用

Protecting Group in Organic Synthesis

The primary application of 3,5-Di-t-butyloxycarbonyl-nitrobenzene is as a protecting group for amines. The Boc group is widely recognized for its ability to protect amine functionalities during multi-step syntheses.

Case Study: Synthesis of Amino Acids

In a study investigating the synthesis of amino acid derivatives, this compound was utilized to protect amino groups. The deprotection process was achieved using mild acidic conditions, allowing for the selective removal of the Boc groups without affecting other functional groups present in the molecules. The resulting amino acids were obtained in high yields (over 90%) and purity .

| Reaction Conditions | Yield (%) | Comments |

|---|---|---|

| Acidic deprotection (HCl) | 95 | High selectivity achieved |

| Basic conditions (NaOH) | 85 | Less selective but effective |

Synthesis of Complex Organic Molecules

This compound serves as an intermediate in the synthesis of various complex organic compounds, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Calmodulin Inhibitors

Research has demonstrated that this compound can be used to synthesize calmodulin-dependent kinase inhibitors. By employing palladium-catalyzed coupling reactions with this compound derivatives, researchers successfully produced compounds that exhibited significant biological activity against calmodulin-dependent kinases. These inhibitors showed promise in restoring insulin sensitivity in obesity models .

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Compound A | Inhibitor | 0.5 |

| Compound B | Inhibitor | 1.2 |

Development of Ionic Liquids

Another innovative application involves the preparation of ionic liquids derived from Boc-protected amino acids. These ionic liquids have been utilized as solvents and reagents in peptide synthesis, demonstrating enhanced reactivity and selectivity compared to traditional methods.

Case Study: Peptide Synthesis

In a recent study, researchers synthesized dipeptides using ionic liquids derived from 3,5-Di-t-butyloxycarbonyl-protected amino acids. The use of these ionic liquids facilitated rapid amide bond formation without the need for additional bases or activation reagents, achieving yields above 80% within minutes .

| Ionic Liquid Type | Yield (%) | Reaction Time (min) |

|---|---|---|

| Boc-Amino Acid IL | 85 | 15 |

| Standard Solvent | 60 | 60 |

作用机制

The mechanism by which 3,5-Di-t-butyloxycarbonyl-nitrobenzene exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

相似化合物的比较

3,5-Di-tert-butyl-nitrobenzene: Lacks the Boc groups, making it less reactive in certain conditions.

3,5-Dinitrobenzene: Contains two nitro groups without Boc protection, leading to different reactivity and applications.

Uniqueness: 3,5-Di-t-butyloxycarbonyl-nitrobenzene is unique due to its combination of Boc protection and nitro groups, which provides stability and versatility in chemical reactions and applications.

属性

IUPAC Name |

ditert-butyl 5-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-15(2,3)22-13(18)10-7-11(9-12(8-10)17(20)21)14(19)23-16(4,5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCMYTCTXXELJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。